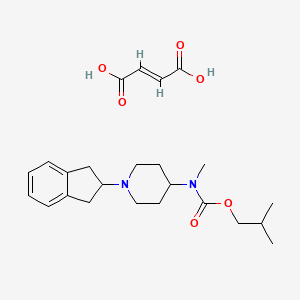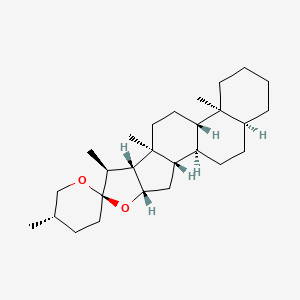
(25S)-5beta-spirostan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-5beta-spirostan is a 5beta-spirostan.
Scientific Research Applications
Spirostanol Sapogenins and Steroidal Saponins
Spirostanol Sapogenins in Tupistra chinensis : Research indicates the presence of spirostanol sapogenins, including variants of 5beta-spirostan in the underground parts of Tupistra chinensis. These compounds have potential applications in phytochemical and pharmacological research (Pan, Chang, & Wu, 2000).
Oligoglycosides in Allium tuberosum Seeds : Allium tuberosum seeds contain spirostanol steroidal oligoglycosides, including (25S)-5beta-spirostane variants. These are derived from enzymatic hydrolysis and have significant spectroscopic interest (Ikeda, Tsumagari, & Nohara, 2000).
Antinociceptive and Anti-inflammatory Effects : Steroidal saponins, including (25R)-5beta-spirostan-3-beta-ol variants, from Dracaena ombet demonstrate analgesic and anti-inflammatory activities, which could have therapeutic applications (Moharram & El-Shenawy, 2007).
Cytotoxic Steroidal Saponins in Asparagus Oligoclonos : Certain (25S*)-5beta-spirostan variants in Asparagus oligoclonos exhibit cytotoxicity against human tumor cell lines, making them subjects of interest in cancer research (Kim et al., 2005).
Synthesis and Biological Testing for Antagonistic Effects : Novel 5beta-hydroxy-spirostan-6-ones have been synthesized and tested for antiecdysteroid activities, suggesting applications in insecticide development (Rivera et al., 2006).
Anti-Glioma Activity : A study showed that 25(R)-spirostan-3β,5α,6β,19-tetrol can suppress the proliferation and migration of malignant glioma cells, indicating potential in cancer therapy (Leng et al., 2010).
Antimycotic Activity in Solanum hispidum : Spirostanol saponins from Solanum hispidum leaves, including (25S)-5alpha-spirostan variants, exhibit antimycotic properties, which could be significant in developing antifungal agents (González et al., 2004).
Saponins in Asparagus racemosus Fruits : Saponins isolated from Asparagus racemosus fruits, characterized as (25S)-5beta-spirostan-3beta-ol variants, have potential pharmacological applications (Mandal et al., 2006).
Steroidal Saponins from Asparagus officinalis Roots : Saponins from Asparagus officinalis roots, including (25S)-5beta-spirostan variants, offer a rich source for pharmaceutical research due to their unique structural properties (Huang & Kong, 2006).
Solid-State NMR Study of Steroidal Sapogenins : A study using cross-polarization magic angle spinning (MAS) solid-state 13C NMR has provided insights into the structural properties of steroidal sapogenins, including (25S)-55beta-spirostan variants, relevant in chemical analysis (Wawer, Nartowska, & Cichowlas, 2001).
Tupistra wattii Saponins and Their Cytotoxicity : New steroidal saponins isolated from Tupistra wattii, including (25R)-1beta,2beta,3beta,5beta-tetrahydroxyspirostan variants, have been evaluated for cytotoxic activity, indicating potential in cancer research (Shen et al., 2003).
properties
Product Name |
(25S)-5beta-spirostan |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |
InChI |
InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
INLFWQCRAJUDCR-LTJXREHZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



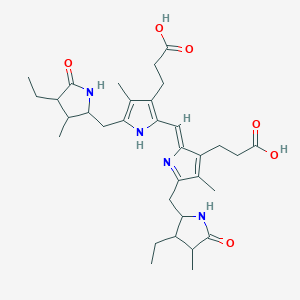
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)
![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)

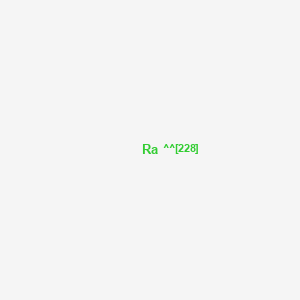
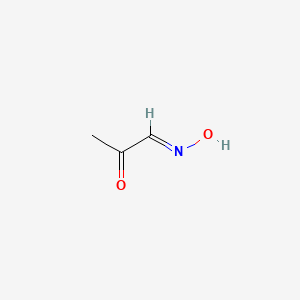
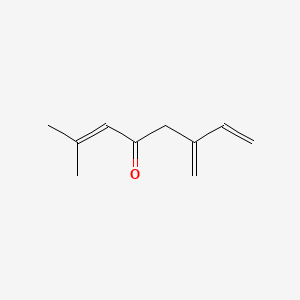
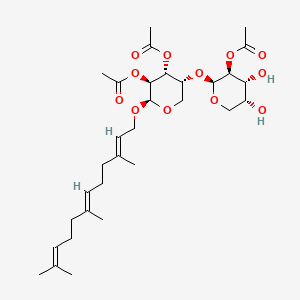
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
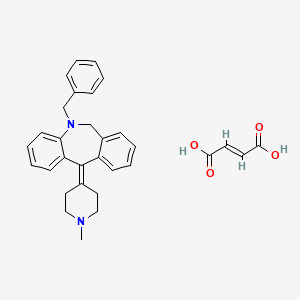

![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
